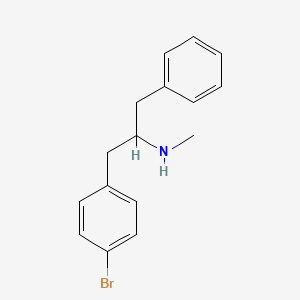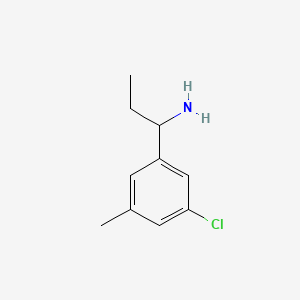
Cyclopropyl(isoquinolin-8-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(isoquinolin-8-yl)methanamine is a compound with the molecular formula C13H14N2. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs .
Preparation Methods
The synthesis of Cyclopropyl(isoquinolin-8-yl)methanamine typically involves the cyclization of isoquinoline derivatives. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds via cyclization under acidic conditions . Industrial production methods may involve the use of metal catalysts or catalyst-free processes in water to achieve high yields and purity .
Chemical Reactions Analysis
Cyclopropyl(isoquinolin-8-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyclopropyl(isoquinolin-8-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Isoquinoline derivatives are used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl(isoquinolin-8-yl)methanamine involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Cyclopropyl(isoquinolin-8-yl)methanamine can be compared to other isoquinoline derivatives, such as:
Tetrahydroisoquinoline: Known for its use in the synthesis of alkaloids and related drugs.
1,4-Dihydroxyisoquinoline: Used in various chemical reactions and as a precursor for other compounds.
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
cyclopropyl(isoquinolin-8-yl)methanamine |
InChI |
InChI=1S/C13H14N2/c14-13(10-4-5-10)11-3-1-2-9-6-7-15-8-12(9)11/h1-3,6-8,10,13H,4-5,14H2 |
InChI Key |
DLTYXBQEJLXPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC3=C2C=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide](/img/structure/B12975548.png)


![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)







![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)

